molecular formula C21H48O8Si2 B14117572 Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane

Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane

Cat. No.: B14117572
M. Wt: 484.8 g/mol
InChI Key: PZGRQTZRIRZQOE-UHFFFAOYSA-N
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Description

Poly(1,2-propylene oxide), bis(triethoxysilylpropyl) terminated is a specialized organosilicon compound. It is characterized by its unique structure, which includes a poly(1,2-propylene oxide) backbone terminated with bis(triethoxysilylpropyl) groups. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of poly(1,2-propylene oxide), bis(triethoxysilylpropyl) terminated typically involves the polymerization of propylene oxide followed by the introduction of triethoxysilylpropyl groups at the terminal ends. The polymerization process can be initiated using various catalysts, such as alkali metal hydroxides or organometallic compounds. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and structure of the polymer.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale polymerization reactors where propylene oxide is polymerized in the presence of a catalyst. The resulting polymer is then reacted with a silane coupling agent, such as triethoxysilylpropyl chloride, to introduce the terminal silane groups. The process is optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Poly(1,2-propylene oxide), bis(triethoxysilylpropyl) terminated undergoes various chemical reactions, including:

    Hydrolysis: The triethoxysilyl groups can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

    Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, resulting in cross-linked structures.

    Substitution: The terminal silane groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture under acidic or basic conditions.

    Condensation: Often facilitated by heating or the presence of a catalyst, such as a tin or titanium compound.

    Substitution: Common reagents include alcohols, amines, and other nucleophiles, with reactions often conducted at elevated temperatures.

Major Products Formed

    Hydrolysis and Condensation: Formation of cross-linked siloxane networks.

    Substitution: Formation of substituted silane derivatives.

Scientific Research Applications

Poly(1,2-propylene oxide), bis(triethoxysilylpropyl) terminated has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a cross-linking agent in polymer chemistry.

    Biology: Employed in the modification of biomolecules and surfaces to enhance biocompatibility and functionality.

    Medicine: Investigated for use in drug delivery systems and as a component in medical devices due to its biocompatibility.

    Industry: Utilized in the production of coatings, adhesives, and sealants, where its ability to form strong siloxane bonds is advantageous.

Mechanism of Action

The mechanism of action of poly(1,2-propylene oxide), bis(triethoxysilylpropyl) terminated primarily involves the hydrolysis and condensation of its terminal silane groups. Upon exposure to moisture, the triethoxysilyl groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of cross-linked networks that enhance the mechanical and chemical properties of the material. The molecular targets and pathways involved include the interaction of silanol groups with various substrates, leading to strong adhesion and bonding.

Comparison with Similar Compounds

Poly(1,2-propylene oxide), bis(triethoxysilylpropyl) terminated can be compared with other similar compounds, such as:

    Poly(ethylene oxide), bis(triethoxysilylpropyl) terminated: Similar in structure but with an ethylene oxide backbone, offering different mechanical and chemical properties.

    Bis(triethoxysilylpropyl)tetrasulfide: Contains a tetrasulfide linkage, providing different reactivity and applications.

    Poly(propylene oxide) monoallyl ether: Features a monoallyl ether group, leading to different polymerization and cross-linking behavior.

The uniqueness of poly(1,2-propylene oxide), bis(triethoxysilylpropyl) terminated lies in its combination of a flexible poly(1,2-propylene oxide) backbone with reactive triethoxysilylpropyl terminal groups, making it highly versatile for various applications.

Properties

Molecular Formula

C21H48O8Si2

Molecular Weight

484.8 g/mol

IUPAC Name

triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane

InChI

InChI=1S/C21H48O8Si2/c1-8-24-30(25-9-2,26-10-3)18-14-16-22-20-21(7)23-17-15-19-31(27-11-4,28-12-5)29-13-6/h21H,8-20H2,1-7H3

InChI Key

PZGRQTZRIRZQOE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOCC(C)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC

Origin of Product

United States

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